molecular formula C10H5Cl2FN2O B2748809 2,5-Dichloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde CAS No. 1314745-26-0

2,5-Dichloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde

Cat. No.: B2748809
CAS No.: 1314745-26-0
M. Wt: 259.06
InChI Key: COEOSZNICTUFDP-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products:

    Oxidation: 2,5-Dichloro-3-(4-fluorophenyl)imidazole-4-carboxylic acid.

    Reduction: 2,5-Dichloro-3-(4-fluorophenyl)imidazole-4-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 2,4-Dichlorophenyl imidazole derivatives
  • 4-Fluorophenyl imidazole derivatives
  • 2,5-Dichloroimidazole derivatives

Comparison: 2,5-Dichloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde is unique due to the presence of both chlorine and fluorine substituents, which can significantly alter its chemical properties and biological activity compared to other imidazole derivatives.

Properties

IUPAC Name

2,5-dichloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2FN2O/c11-9-8(5-16)15(10(12)14-9)7-3-1-6(13)2-4-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEOSZNICTUFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(N=C2Cl)Cl)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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